Ethyl morpholine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl morpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWKMUDNOPBYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910581 | |
| Record name | Ethyl morpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107904-06-3 | |
| Record name | Ethyl morpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 107904-06-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl Morpholine 2 Carboxylate and Its Analogues
Established Synthetic Routes and Reaction Conditions
Established methods for the synthesis of the morpholine (B109124) ring often involve the formation of the core heterocyclic structure through cyclization or the modification of existing morpholine structures.
The direct alkylation of morpholine with ethyl chloroacetate (B1199739) is a common method for the synthesis of N-substituted morpholine derivatives. This reaction typically proceeds via a nucleophilic substitution, where the secondary amine of the morpholine ring attacks the electrophilic carbon of ethyl chloroacetate. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. researchgate.netresearchgate.net
However, this method predominantly yields the N-substituted product, morpholine-4-ethyl acetate (B1210297), rather than the desired C-substituted ethyl morpholine-2-carboxylate. researchgate.netresearchgate.net The nitrogen atom in morpholine is more nucleophilic than the carbon atoms, leading to preferential N-alkylation. researchgate.net Achieving C-alkylation at the 2-position directly from morpholine and ethyl chloroacetate is not a standard or efficient method for synthesizing this compound.
Table 1: Reaction Conditions for the Synthesis of Morpholin-N-ethyl acetate
| Reactants | Catalyst/Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Morpholine, Ethyl Chloroacetate | Triethylamine | Benzene | Reflux | Morpholin-N-ethyl acetate | researchgate.netresearchgate.net |
A more effective and common strategy for the synthesis of 2-substituted morpholines, including this compound, involves the construction of the morpholine ring through intramolecular cyclization. researchgate.net This approach typically starts with an acyclic precursor that already contains the necessary atoms and functional groups to form the heterocyclic ring.
One common method involves the cyclization of an amino alcohol derivative. For instance, a starting material containing an amino group and a hydroxy group separated by a suitable carbon chain can be cyclized to form the morpholine ring. researchgate.net An example of an intramolecular cyclization involves the reaction of an N-substituted diethanolamine (B148213) derivative. researchgate.net
Table 2: General Conditions for Intramolecular Cyclization**
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| N-substituted diethanolamine derivative | a) Chloroacetyl chloride, NaOH, H2O, DCM; then aq. KOH, IPA b) BH3·THF, reflux; then aq. HBr, reflux | Substituted Morpholine | researchgate.net |
Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for the preparation of substituted morpholines. These advanced protocols often offer higher yields, greater stereoselectivity, and broader substrate scope.
Diastereoselective Synthesis: Several methods for the diastereoselective synthesis of substituted morpholines have been reported. One such approach involves a sequential palladium(0)-catalyzed Tsuji–Trost reaction and iron(III)-catalyzed heterocyclization of vinyloxiranes and amino-alcohols. acs.org This method allows for the synthesis of 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent yields and diastereoselectivities. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including substituted morpholines. nih.govacs.orgacs.orgmdpi.com This approach enables the formation of radical intermediates under mild conditions, which can then participate in cyclization reactions to form the morpholine ring. mdpi.com For example, a photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of morpholines from readily available starting materials, providing access to diverse substitution patterns. nih.govacs.org
Table 3: Advanced Synthetic Protocols for Substituted Morpholines
| Method | Key Features | Starting Materials | Reference |
|---|---|---|---|
| Diastereoselective Synthesis | Sequential Pd(0)-catalyzed Tsuji–Trost reaction and Fe(III)-catalyzed heterocyclization | Vinyloxiranes, Amino-alcohols | acs.org |
| Photoredox Catalysis | Visible-light-activated photocatalyst, diastereoselective annulation | Readily available starting materials | nih.govacs.org |
Stereoselective and Enantioselective Synthesis
The biological activity of morpholine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of great importance.
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. wikipedia.org These compounds can serve as versatile starting materials for the synthesis of complex chiral molecules, including enantiopure morpholine derivatives. baranlab.org
Amino acids are particularly useful as chiral synthons for the synthesis of substituted morpholines. baranlab.orgrsc.org The inherent chirality of the amino acid can be transferred to the final morpholine product, providing a straightforward route to enantiomerically pure compounds. For example, enantiomerically pure cis-3,5-disubstituted morpholines can be synthesized from amino acid-derived chiral aziridines through a tandem aziridine (B145994)/epoxide ring-opening sequence. rsc.org
Enzyme-catalyzed kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. researchgate.netjocpr.com This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted. nih.govmdpi.commdpi.com This allows for the isolation of both enantiomers in high enantiomeric purity.
For the synthesis of enantiopure this compound, a racemic mixture of the ester can be subjected to enzymatic hydrolysis. A lipase, for example, might selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while leaving the other enantiomer of the ester intact. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated.
Dynamic kinetic resolution (DKR) is an extension of kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.govmdpi.comnih.govtaylorandfrancis.com In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. researchgate.netnih.gov This continuous racemization ensures that the enzyme always has a supply of the preferred enantiomer, leading to a high yield of the desired enantiomerically pure product. mdpi.comnih.gov
Table 4: Enzyme-Catalyzed Resolution Strategies
| Strategy | Description | Key Advantage | Reference |
|---|---|---|---|
| Kinetic Resolution | Enzymatic separation of enantiomers based on different reaction rates. | Provides access to both enantiomers. | researchgate.netjocpr.com |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. | Theoretically 100% yield of a single enantiomer. | nih.govmdpi.comnih.govtaylorandfrancis.com |
Asymmetric Catalysis in this compound Synthesis
The synthesis of specific stereoisomers of morpholine derivatives is crucial for their application in pharmaceuticals and medicinal chemistry. Asymmetric catalysis offers a highly efficient means to achieve this, providing access to chiral morpholines with high enantiomeric purity.
One prominent method is the asymmetric hydrogenation of unsaturated morpholine precursors, known as dehydromorpholines. nih.gov Research has demonstrated that using a bisphosphine-rhodium catalyst with a large bite angle can effectively hydrogenate 2-substituted dehydromorpholines to yield the desired chiral morpholines. nih.govsemanticscholar.org This approach consistently produces quantitative yields and excellent enantioselectivities, often reaching up to 99% enantiomeric excess (ee). nih.govsemanticscholar.orgrsc.org The steric properties of substituents on the aromatic rings of the substrates can influence the high levels of enantioselectivity observed. semanticscholar.org
Another powerful strategy is a tandem, one-pot reaction that combines hydroamination with asymmetric transfer hydrogenation (ATH). organic-chemistry.orgorganic-chemistry.org This process begins with the titanium-catalyzed hydroamination of an aminoalkyne substrate to form a cyclic imine intermediate. organic-chemistry.org Subsequently, a ruthenium-based catalyst, such as a Noyori-Ikariya type catalyst, is used for the asymmetric transfer hydrogenation of the imine, yielding an enantioenriched 3-substituted morpholine. organic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's oxygen atom and the catalyst's ligand are critical for achieving high enantioselectivity. organic-chemistry.orgorganic-chemistry.org This method is versatile, tolerating a wide array of functional groups. organic-chemistry.org
| Method | Catalyst System | Substrate Type | Key Feature | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | 2-Substituted Dehydromorpholines | Direct hydrogenation of unsaturated ring | Up to 99% nih.govsemanticscholar.org |
| Tandem Hydroamination/ATH | Ti-catalyst then Ru-catalyst | Aminoalkynes | One-pot cyclization and reduction | >95% organic-chemistry.org |
Synthesis of Key Intermediates and Precursors to this compound Derivatives
A foundational and frequently employed class of precursors is 1,2-amino alcohols. researchgate.net A modern, high-yielding protocol involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663). nih.govchemrxiv.org This method facilitates a selective SN2 monoalkylation of the amine, which is a key step in forming the morpholine ring. nih.gov This approach is considered a "green" synthetic route due to the use of inexpensive and less hazardous reagents compared to traditional methods. nih.govchemrxiv.org
An alternative strategy for creating substituted morpholines involves the ring-opening of a 2-tosyl-1,2-oxazetidine intermediate. nih.govacs.org This strained heterocycle can react with nucleophiles such as α-formyl carboxylates in a base-catalyzed cascade sequence. nih.govacs.org This reaction yields morpholine hemiaminals, which are crucial intermediates that can be further elaborated to access a variety of 2- and 3-substituted morpholine derivatives. nih.govacs.org The stereochemical outcome of these reactions is often influenced by conformational factors like the anomeric effect and the avoidance of steric strain between substituents. nih.govacs.org Other important precursors include ribonucleosides, which can be oxidized to dialdehydes and then undergo reductive amination to form N-substituted morpholino nucleoside derivatives. nih.gov
| Precursor | Key Reagent/Reaction | Intermediate Formed | Reference |
|---|---|---|---|
| 1,2-Amino Alcohols | Ethylene Sulfate, tBuOK | N-monoalkylation product | nih.gov |
| 2-Tosyl-1,2-oxazetidine | α-Formyl Carboxylates, Base | Morpholine Hemiaminal | nih.govacs.org |
| Ribonucleosides | Sodium Periodate, Alkylamines | Dialdehyde, then N-Substituted Morpholine | nih.gov |
Purification and Isolation Techniques for Synthetic Products
The isolation and purification of this compound and its analogues from reaction mixtures are critical steps to obtain materials of high purity for subsequent use and analysis. The techniques employed depend on the physical properties of the target compound, such as its polarity, crystallinity, and volatility.
Column chromatography is the most widely reported method for the purification of morpholine derivatives. nih.govacademie-sciences.fr This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while a mobile phase (eluent) flows through it. academie-sciences.fr For morpholine synthesis products, gradient elution is often used, where the polarity of the eluent is gradually increased over time. nih.gov Common solvent systems for the mobile phase include mixtures of hexane (B92381) and ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM) and methanol. nih.govacademie-sciences.fr This technique is effective for separating diastereomers and removing unreacted starting materials or byproducts. nih.gov
For compounds that are crystalline solids, recrystallization is an effective purification method. This process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent. academie-sciences.fr For example, some morpholinone derivatives have been successfully purified by recrystallization from ethyl acetate. academie-sciences.fr In industrial processes, distillation may be used to separate volatile morpholine products from less volatile intermediates or byproducts. google.com
| Crude Product Type | Purification Method | Typical Solvents/Eluents | Resulting Product Form | Reference |
|---|---|---|---|---|
| Morpholine Hemiaminals | Gradient Column Chromatography | Hexane/Ethyl Acetate | White solid or oil | nih.gov |
| 5-Oxomorpholin-2-carboxylic acids | Column Chromatography | Light petroleum/Ethyl Acetate/HCOOH | White crystals | academie-sciences.fr |
| Methyl 5-oxomorpholine-2-carboxylates | Column Chromatography & Recrystallization | Cyclohexane/Ethyl Acetate (Chromatography); Ethyl Acetate (Recrystallization) | Colorless crystals or oil | academie-sciences.fr |
| Dimethylmorpholine | Distillation | N/A | Liquid | google.com |
Chemical Reactivity and Transformation Studies of Ethyl Morpholine 2 Carboxylate
Reactivity of the Carboxylate Ester Functional Group
The ethyl ester portion of the molecule is susceptible to various nucleophilic acyl substitution reactions, enabling its conversion into other important functional groups.
The ester functional group of ethyl morpholine-2-carboxylate can undergo hydrolysis under both acidic and basic conditions to yield morpholine-2-carboxylic acid. Acid-catalyzed hydrolysis typically involves heating in the presence of a strong acid like hydrochloric acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. Basic hydrolysis, or saponification, is generally carried out at room temperature using a base such as sodium hydroxide (B78521), and it proceeds through the formation of a carboxylate salt intermediate, which is then acidified to produce the free carboxylic acid.
Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl or aryl group, is also a feasible transformation. This reaction is often catalyzed by an acid, such as sulfuric acid, and is driven by the use of a large excess of the new alcohol or by removal of the ethanol (B145695) byproduct. For instance, reaction with benzyl (B1604629) alcohol in the presence of an acid catalyst would yield benzyl morpholine-2-carboxylate. Enzymatic transesterification has also been reported in related systems, suggesting a greener alternative for these transformations. google.com
Table 1: Hydrolysis and Transesterification of this compound and Related Esters
| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acidic Hydrolysis | HCl (1–2 M) | 60–80°C, 6–12 hrs | Morpholine-2-carboxylic acid + Ethanol | 75–85 | |
| Basic Hydrolysis (Saponification) | NaOH (1–2 M) | Room temp, 4–8 hrs | Morpholine-2-carboxylate salt | 70–80 | |
| Transesterification | Benzyl alcohol, H₂SO₄ | Reflux | Benzyl morpholine-2-carboxylate | Not specified |
The carboxylate ester can be converted to an amide through reaction with an amine. This transformation often requires activation of the carboxylic acid (obtained from hydrolysis of the ester) or direct aminolysis of the ester. Amidation of the corresponding carboxylic acid can be achieved using various coupling reagents common in peptide synthesis. bachem.comglobalresearchonline.net Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), facilitate the formation of an active ester intermediate that readily reacts with an amine to form the amide bond. nih.govfishersci.co.ukluxembourg-bio.com The use of phosphonium (B103445) (e.g., BOP, PyBOP) or aminium/uronium (e.g., HBTU, HATU, COMU) salts are also prevalent for efficient amide bond formation. bachem.comglobalresearchonline.net The choice of coupling reagent and base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA)) is critical to ensure high yields and minimize side reactions like racemization. bachem.comcdnsciencepub.com
Direct amidation of the ester is also possible, though it is generally less common and may require more forcing conditions. For example, the reaction of ethyl acetate (B1210297) with morpholine (B109124) to form N-acetylmorpholine is conducted at high temperatures. google.com
The electrophilic carbonyl carbon of the ester group is a target for nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions typically lead to the formation of tertiary alcohols after acidic workup. The reaction proceeds via a ketone intermediate which then reacts with a second equivalent of the organometallic reagent. For instance, the reaction of this compound with two equivalents of methylmagnesium bromide would yield 2-(1-hydroxy-1-methylethyl)morpholine. In some cases, particularly with sterically hindered Grignard reagents or at low temperatures, the reaction can be stopped at the ketone stage. The use of Weinreb amides, which can be synthesized from the corresponding carboxylic acid, provides a more controlled route to ketones from carboxylic acid derivatives. chemrxiv.org
Reactivity of the Morpholine Nitrogen Atom
The secondary amine in the morpholine ring is nucleophilic and basic, allowing for a variety of reactions at the nitrogen atom.
The nitrogen atom of this compound can be readily alkylated using alkyl halides in the presence of a base. rsc.orgsemanticscholar.org Common bases used for this transformation include potassium carbonate or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF). rsc.org For example, N-alkylation of an indole (B1671886) derivative with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride proceeds in the presence of a base like potassium hydroxide or sodium hydride. semanticscholar.orgumich.edu
N-acylation, the introduction of an acyl group onto the nitrogen atom, can be achieved by reacting this compound with acyl chlorides or acid anhydrides. researchgate.net This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. For example, N-acetylation can be accomplished using acetic anhydride (B1165640) or acetyl chloride. A study showed that morpholine can be acetylated using acetonitrile (B52724) in the presence of an alumina (B75360) catalyst. researchgate.net
Table 2: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide, Cs₂CO₃ | DMF, 60°C | N-alkylated morpholine | rsc.org |
| N-Alkylation | 4-(2-chloroethyl)morpholine HCl, KOH | DMSO | N-alkylated indole | semanticscholar.org |
As a base, the morpholine nitrogen can be protonated by acids to form morpholinium salts. atamankimya.com For example, reaction with hydrochloric acid yields morpholinium chloride. atamankimya.com The formation of salts is a common strategy to improve the solubility and stability of amine-containing compounds. google.com Various inorganic and organic acids, such as sulfuric acid, phosphoric acid, and trifluoroacetic acid, can be used to form the corresponding salts. google.com The formation of a trifluoroacetate (B77799) salt of this compound, for instance, can be achieved by reacting the free base with trifluoroacetic acid. These salts are often crystalline solids, which can facilitate purification. google.com
Reactivity at the Morpholine Ring Carbon Atoms
The morpholine ring, a saturated heterocycle, generally exhibits low reactivity at its carbon atoms due to the absence of π-electrons and the high bond dissociation energy of its C-H and C-C bonds. atamanchemicals.com The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine. atamanchemicals.comwikipedia.org However, specific transformations at the ring's carbon atoms can be achieved under certain conditions, often requiring activation of an adjacent atom or the use of highly reactive species.
Electrophilic Substitution: Direct electrophilic attack on the saturated carbon atoms of the morpholine ring is not a typical reaction pathway. However, substitution can be facilitated by activating the α-carbon position relative to the nitrogen atom. A well-established method for such functionalization in secondary amines involves a sequence of nitrosation, metallation, and subsequent reaction with an electrophile. acs.org This strategy is applicable to morpholine derivatives. The process begins with the formation of an N-nitrosamine, which acidifies the α-protons. Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a stabilized α-amino carbanion. This carbanion then acts as a potent nucleophile, reacting with various electrophiles (e.g., alkyl halides, carbonyl compounds) to yield α-substituted morpholine derivatives. acs.orgrsc.org
Nucleophilic Substitution: The carbon atoms of the this compound ring are electron-rich and thus resistant to direct attack by nucleophiles. Nucleophilic substitution reactions at these positions are uncommon unless a carbon atom is functionalized with a good leaving group. Such reactions are more characteristic of synthetic routes to morpholine derivatives, for instance, through the ring-opening of activated aziridines or epoxides by nucleophiles, rather than reactions of the pre-formed morpholine ring itself.
While the morpholine ring is generally stable, its cleavage can be induced under specific oxidative conditions. Research has demonstrated that N-aryl morpholine derivatives can undergo a visible-light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond. google.com This reaction provides a pathway to deconstruct the heterocyclic ring under mild conditions.
A notable study detailed a photocatalytic method for the aerobic oxidative cleavage of the C2-C3 bond in various N-aryl morpholines. google.commdpi.com The process utilizes a photocatalyst, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), under an oxygen atmosphere and blue light irradiation at room temperature. google.com This method shows good tolerance for various functional groups on the N-aryl substituent. However, the protocol was reported to be unsuccessful for N-alkyl morpholine derivatives, which instead tend to undergo C-N bond cleavage. mdpi.com The reaction proceeds via the formation of a nitrogen radical cation, which triggers the ring-opening cascade. researchgate.netnih.gov
| N-Aryl Morpholine Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Phenylmorpholine | 4CzIPN (1 mol%), 2,6-Lutidine, O₂, Blue LED, MeCN, 24h | 2-(N-phenylformamido)ethyl formate | 75 | google.com |
| 4-(o-Tolyl)morpholine | 4CzIPN (1 mol%), 2,6-Lutidine, O₂, Blue LED, MeCN, 41h | 2-(N-o-tolylformamido)ethyl formate | 30 | google.com |
| 4-(p-Methoxyphenyl)morpholine | 4CzIPN (1 mol%), 2,6-Lutidine, O₂, Blue LED, MeCN, 24h | 2-(N-(4-methoxyphenyl)formamido)ethyl formate | 83 | google.com |
| 4-(p-Chlorophenyl)morpholine | 4CzIPN (1 mol%), 2,6-Lutidine, O₂, Blue LED, MeCN, 34h | 2-(N-(4-chlorophenyl)formamido)ethyl formate | 65 | google.com |
This table presents data on the oxidative ring-opening of various N-aryl morpholine derivatives, a reaction mechanism applicable to derivatives of this compound.
Rearrangement reactions involving the morpholine skeleton of this compound are not extensively documented, likely due to the ring's inherent stability. General organic rearrangements like the Claisen rearrangement have been studied in the context of morpholine synthesis, but not as a reaction of the heterocycle itself. nih.gov
Complexation and Coordination Chemistry Studies
The morpholine moiety is a versatile ligand in coordination chemistry, capable of binding to metal centers primarily through its nitrogen atom, and occasionally through its oxygen atom, acting as either a monodentate or a bidentate bridging ligand. bohrium.comtandfonline.comresearchgate.net The ester group in this compound introduces an additional potential coordination site via its carbonyl oxygen.
Studies on morpholine-containing ligands have shown their ability to form stable complexes with a variety of transition metals, including zinc(II), cadmium(II), copper(II), and silver(I). bohrium.comtandfonline.comrsc.orgtandfonline.com The resulting coordination compounds exhibit diverse geometries and nuclearities, influenced by the metal ion, counter-anions, and reaction conditions.
For example, a related ligand, 4-(2-aminoethyl)morpholine, forms a dimeric complex with cadmium(II) bromide. In this structure, the ligand is N,N'-bidentate, coordinating to the cadmium center through both the morpholine nitrogen and the amino group's nitrogen, creating a stable five-membered chelate ring. The morpholine ring itself adopts a stable chair conformation. tandfonline.com
Similarly, copper(II) complexes with morpholine-containing ligands have been synthesized and characterized. In many of these complexes, two N-bonded morpholine ligands and a diketonate form the square planar base of a square pyramidal coordination polyhedron around the copper ion. rsc.org The coordination of the morpholine nitrogen is a recurring motif, highlighting its importance in the construction of these metal-organic structures. acs.org The ability of the morpholine ring's oxygen to participate in hydrogen bonding or weak coordination further stabilizes the crystal packing of these complexes. tandfonline.comcardiff.ac.uk
| Metal Ion | Morpholine-Containing Ligand | Coordination Mode | Key Structural Features | Reference |
|---|---|---|---|---|
| Zinc(II) | Morpholine | N-monodentate | Pseudotetrahedral monomeric complex [Zn(CN)₂(morpholine)₂] | tandfonline.com |
| Cadmium(II) | Morpholine | N,O-bidentate (bridging) | Polymeric chain structure with bridging morpholine ligands | tandfonline.com |
| Cadmium(II) | 4-(2-Aminoethyl)morpholine | N,N'-bidentate | Distorted octahedral geometry; five-membered chelate ring | tandfonline.com |
| Copper(II) | Morpholine | N-monodentate | Square pyramidal geometry; forms a bis(morpholine) hydrogen bond pincer | rsc.org |
| Silver(I) | N-(4-picolyl)morpholine | N,N'-bidentate | Coordinates through both pyridine (B92270) and morpholine nitrogen atoms | tandfonline.com |
This table summarizes the coordination behavior of various morpholine-based ligands with different metal ions, illustrating the potential complexation chemistry of this compound.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For ethyl morpholine-2-carboxylate, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to assign every atom's position within the structure.
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the spectrum is characterized by signals from the ethyl group and the morpholine (B109124) ring. The ethyl group displays a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.
The seven protons on the morpholine ring produce a more complex set of overlapping multiplets. The proton at the C2 position (α to both the ester and the ring oxygen) is expected to appear at a distinct chemical shift. Protons adjacent to the nitrogen and oxygen heteroatoms are shifted downfield. For instance, in related morpholine derivatives, protons on the morpholine ring typically resonate in the δ 3.5–4.0 ppm range.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | ~1.25 | Triplet (t) | ~7.1 |
| Morpholine Ring Protons | ~2.80 - 4.00 | Multiplet (m) | - |
| Ethyl -OCH₂- | ~4.20 | Quartet (q) | ~7.1 |
| H-2 (Morpholine) | ~4.40 | Doublet of Doublets (dd) | - |
Carbon-13 NMR identifies all unique carbon atoms in the molecule. This compound contains seven distinct carbon atoms: the carbonyl carbon of the ester, two carbons in the ethyl group, and four carbons in the morpholine ring. The ester carbonyl carbon is the most deshielded, appearing significantly downfield. The carbons of the morpholine ring attached to the heteroatoms (C2, C3, C5, C6) appear in the midfield region, while the ethyl group carbons are the most shielded (upfield).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl -C H₃ | ~14 |
| Morpholine C5 | ~45 |
| Morpholine C3 | ~50 |
| Ethyl -OC H₂- | ~61 |
| Morpholine C6 | ~67 |
| Morpholine C2 | ~75 |
| Ester C=O | ~171 |
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a correlation between the ethyl methylene and methyl protons. Within the morpholine ring, it would establish the connectivity between adjacent protons, helping to trace the ring structure.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already-assigned proton signals (or vice-versa). For example, the proton at δ ~4.40 ppm would show a cross-peak with the carbon at δ ~75 ppm, confirming their assignment as H-2 and C-2, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique that shows correlations between protons and carbons over two or three bonds. researchgate.net It is used to connect different spin systems and identify quaternary carbons. Key HMBC correlations for this compound would include a cross-peak from the ethyl -OCH₂- protons to the ester carbonyl carbon (C=O), confirming the ester linkage. Correlations from the H-2 proton to carbons C-3 and C-6 would verify the ring structure.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature is the strong absorption band from the ester carbonyl (C=O) stretch. Other key vibrations include those from the C-O bonds of the ester and the ether, the C-N bond of the amine, and the C-H bonds. The spectrum for the related isomer, ethyl morpholine-3-carboxylate, shows a characteristic ester C=O stretch at approximately 1730 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1150 - 1250 |
| C-O-C (Ether) | Stretch | 1070 - 1150 |
| C-N (Amine) | Stretch | 1020 - 1220 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound lacks extensive conjugation or aromatic rings, which are the typical chromophores that absorb strongly in the 200-800 nm range. The primary electronic transitions possible are the n→π* transition associated with the carbonyl group of the ester and n→σ* transitions from the non-bonding electrons on the oxygen and nitrogen atoms. These transitions are generally weak and occur at wavelengths below 220 nm, making them difficult to observe with standard instrumentation. Therefore, the compound is expected to be largely transparent in the near-UV and visible regions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unequivocal determination of its elemental formula. For this compound, the molecular formula is C₇H₁₃NO₃. HRMS analysis would confirm this by providing an experimental mass that matches the theoretical exact mass to within a few parts per million (ppm).
Molecular Formula: C₇H₁₃NO₃
Theoretical Exact Mass ([M+H]⁺): 160.09682 m/z
Analysis: An experimental HRMS measurement yielding a value extremely close to the theoretical mass (e.g., 160.0970) would confirm the molecular formula and rule out other potential formulas with the same nominal mass.
X-ray Crystallography for Solid-State Molecular Structure Determination
As of the latest literature review, a specific single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. The absence of this direct experimental data prevents a detailed analysis of its specific solid-state structure. However, by examining the crystallographic data of closely related morpholine derivatives, it is possible to infer potential structural features of this compound.
For instance, studies on various morpholine-containing compounds reveal common structural motifs. The morpholine ring typically adopts a chair conformation, which is its most stable arrangement. For example, in the structure of 1,2-dimorpholinoethane (B162056), the morpholine rings exhibit this chair conformation. ambeed.com Similarly, in more complex structures like ethyl 4-hydroxy-1-(2-morpholinopropanoyl)-2,6-diphenyl-1,2,5,6-tetrahydropyridin-3-carboxylate, the morpholine ring also maintains a chair conformation.
The crystal packing in morpholine derivatives is often influenced by hydrogen bonding and other intermolecular interactions. In compounds with available hydrogen bond donors and acceptors, these interactions play a significant role in the formation of the crystal lattice. For example, in 4-[(morpholin-4-yl)carbothioyl]benzoic acid, strong O-H···O hydrogen bonds lead to the formation of dimers. vulcanchem.com Given the presence of the nitrogen and oxygen atoms in the morpholine ring and the carbonyl group of the ester in this compound, it is plausible that C-H···O and C-H···N interactions would be significant in its crystal packing.
The crystallographic parameters of related compounds can provide an indication of the crystal system and space group that might be observed for this compound. Many morpholine derivatives crystallize in monoclinic or orthorhombic systems. For example, 1,2-dimorpholinoethane crystallizes in the monoclinic space group P2₁/n. ambeed.com Another related compound, ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate, also crystallizes in a monoclinic system with the space group P2₁/c.
Table 1: Crystallographic Data for Selected Morpholine Derivatives
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 1,2-Dimorpholinoethane | Monoclinic | P2₁/n | 6.0430 | 8.0805 | 11.1700 | 97.475 | ambeed.com |
| Ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate | Monoclinic | P2₁/c | - | - | - | - | |
| 4-[(Morpholin-4-yl)carbothioyl]benzoic acid | Monoclinic | P2₁/n | - | - | - | - | vulcanchem.com |
Without direct experimental data for this compound, this comparative analysis provides a scientifically grounded estimation of its likely solid-state structural characteristics. Definitive structural elucidation will require the successful crystallization of the compound and subsequent single-crystal X-ray diffraction analysis.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are instrumental in predicting a wide range of molecular properties. nih.gov
The first step in a computational study is typically geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. For a flexible molecule like ethyl morpholine-2-carboxylate, this process is extended to a conformational analysis to identify the most stable three-dimensional shapes, or conformers.
The morpholine (B109124) ring is known to predominantly adopt a chair conformation. researchgate.netnih.gov For this compound, the primary conformational question involves the orientation of the ethyl carboxylate group at the C2 position, which can be either axial or equatorial. Theoretical calculations would determine the relative energies of these conformers. Generally, for substituted six-membered rings, a substituent in the equatorial position is sterically favored and therefore more stable. researchgate.net A potential energy surface scan can be performed by systematically rotating key dihedral angles to map the energy landscape and locate all stable conformers and the energy barriers between them. nih.gov The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would then be determined.
Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (Illustrative) Specific calculated data for this compound is not available in the cited literature. The table structure is provided for illustrative purposes.
| Parameter | Value (Å or °) |
|---|---|
| C=O Bond Length | Data not available |
| C-O (Ester) Bond Length | Data not available |
| C-N Bond Length | Data not available |
| O-C-C (Ester) Bond Angle | Data not available |
| C-N-C Bond Angle | Data not available |
The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxibiology.comresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide the energies of these orbitals and allow for the visualization of their spatial distribution, indicating the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized around the electron-rich oxygen and nitrogen atoms of the morpholine ring, while the LUMO may be centered on the carbonyl group of the ester.
Table 2: Calculated Frontier Molecular Orbital Properties for this compound (Illustrative) Specific calculated data for this compound is not available in the cited literature. The table structure is provided for illustrative purposes.
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the frequencies and intensities of the fundamental vibrational modes.
These calculated frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the ester group (typically a strong band in the IR spectrum around 1730-1750 cm⁻¹), C-O and C-N stretching of the morpholine ring, and various C-H stretching and bending modes. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov
DFT calculations are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the magnetic shielding tensors for each nucleus in the optimized molecular structure. mdpi.com These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated and experimental chemical shifts can be a powerful tool for structure verification and conformational analysis. researchgate.netnih.gov
Electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). materialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in the UV-Vis spectrum. nih.gov For this compound, transitions would likely involve n → π* and π → π* electronic excitations associated with the carbonyl group of the ester. nih.gov
Analysis of Intramolecular and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular interactions within a molecule. It transforms the calculated wave function into a localized representation corresponding to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM/AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a framework for defining chemical concepts such as atoms and bonds based on the topology of the electron density (ρ(r)). wikipedia.orgresearchgate.net This methodology allows for the quantitative characterization of atomic and bonding interactions within a molecule like this compound. wikipedia.org The analysis centers on identifying critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. researchgate.net
The properties of the electron density at the BCP offer significant insight into the nature of the interaction. Key descriptors include the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the local energy densities.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Shared interactions, typical of covalent bonds, are characterized by a negative Laplacian, signifying the accumulation of charge in the internuclear region. Conversely, closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, exhibit a positive Laplacian, indicating charge depletion.
Energy Densities : The local kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP provide further details. The ratio |-V(r)|/G(r) is particularly informative: a value greater than 2 is characteristic of a shared (covalent) interaction, while a value less than 1 suggests a closed-shell interaction.
For this compound, a QTAIM analysis would map the BCPs for all covalent bonds (C-C, C-O, C-N, N-H, C-H). The analysis would quantify the covalent character of the bonds within the morpholine ring and the ethyl ester group. Furthermore, it could identify and characterize weaker intramolecular interactions, such as potential hydrogen bonds involving the amine hydrogen and the ether or carbonyl oxygen atoms.
| QTAIM Parameter at BCP | Interpretation for Covalent Bonds | Interpretation for Closed-Shell Interactions (e.g., H-bonds) |
| Electron Density (ρ(r)) | High value | Low value |
| Laplacian (∇²ρ(r)) | Negative (∇²ρ(r) < 0) | Positive (∇²ρ(r) > 0) |
| -V(r) | /G(r) Ratio | |
| Total Energy Density (H(r)) | Negative | Positive or slightly negative |
Hydrogen Bonding and Dimerization Effects
The molecular structure of this compound contains functional groups capable of participating in hydrogen bonding. Specifically, the secondary amine group (N-H) acts as a hydrogen bond donor, while the ether oxygen, the carbonyl oxygen (C=O), and the ester oxygen (C-O-Et) can all act as hydrogen bond acceptors. nih.gov
These capabilities allow for the formation of intermolecular hydrogen bonds, leading to the self-assembly of molecules into supramolecular structures, most notably dimers. mdpi.comrsc.org The most probable and stable dimeric structure would involve the formation of two complementary N-H···O=C hydrogen bonds between two molecules, creating a cyclic R²₂(8) graph set motif. mdpi.com This head-to-tail arrangement is a common and stabilizing feature in molecules containing both amide or amine N-H groups and carbonyl acceptors. mdpi.com
Other potential, though likely weaker, hydrogen bonding interactions could involve the N-H group of one molecule and the ether oxygen of another. Computational studies can be employed to calculate the interaction energies of these different possible dimers to determine their relative stabilities. nih.gov The formation of such hydrogen-bonded complexes can significantly influence the physical properties of the compound, such as its melting point, boiling point, and solubility. researchgate.net
| Functional Group | Role in Hydrogen Bonding |
| Amine (N-H) | Donor |
| Carbonyl Oxygen (C=O) | Acceptor |
| Ether Oxygen (-O-) | Acceptor |
| Ester Oxygen (-O-Et) | Acceptor |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. researchgate.net Density Functional Theory (DFT) is frequently used to map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. acs.org
A transition state (TS) represents the highest energy point along the reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating the precise geometry and energy of a TS is fundamental to understanding a reaction's feasibility and kinetics. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate.
For instance, in the synthesis of morpholine derivatives, computational studies can model the entire reaction pathway, such as the ring-opening of an aziridine (B145994) or the cyclization of an amino alcohol. researchgate.netacademie-sciences.fr By calculating the energies of all intermediates and transition states, researchers can:
Confirm the proposed step-by-step mechanism.
Calculate the activation energy for each step to identify the rate-determining step.
Investigate the stereoselectivity of a reaction by comparing the activation energies of pathways leading to different stereoisomers. academie-sciences.fr
Visualize the atomic motions corresponding to the reaction by analyzing the vibrational mode of the imaginary frequency at the transition state.
These theoretical insights are invaluable for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes.
Molecular Reactivity Descriptors and Site Selectivity Prediction (e.g., Fukui Functions, Electrophilicity Index)
Conceptual Density Functional Theory (DFT) offers a range of descriptors that quantify the reactivity and site selectivity of molecules like this compound. nih.gov These indices are derived from the change in electron density and energy with respect to the number of electrons. nih.gov
Global Electrophilicity Index (ω) : Introduced by Parr, this index measures the stabilization in energy when a molecule acquires additional electronic charge from its surroundings. researchgate.net It provides a quantitative scale for the electrophilic character of a molecule. researchgate.netbeilstein-journals.org A high ω value indicates a strong electrophile. The electrophilicity index for this compound would be influenced by the presence of electron-withdrawing groups like the ester, which would increase its electrophilic character compared to a simple morpholine. researchgate.net
Fukui Functions (f(r)) : This descriptor identifies the most reactive sites within a molecule. beilstein-archives.org The Fukui function represents the change in electron density at a specific point (r) when the total number of electrons in the system changes. nih.gov There are three types of Fukui functions:
f⁺(r) : Predicts the site for nucleophilic attack (where an electron is added). The atom with the highest f⁺ value is the most susceptible to attack by a nucleophile.
f⁻(r) : Predicts the site for electrophilic attack (where an electron is removed). The atom with the highest f⁻ value is the most likely site to be attacked by an electrophile.
f⁰(r) : Predicts the site for radical attack.
For this compound, one would expect the carbonyl carbon of the ester group to have a high f⁺ value, marking it as the primary site for nucleophilic attack. The amine nitrogen and potentially the alpha-carbon (C2) would likely exhibit high f⁻ values, indicating their susceptibility to electrophilic attack.
| Atom/Site in this compound | Predicted Reactivity | Relevant Fukui Function |
| Carbonyl Carbon (C=O) | Prone to nucleophilic attack | High f⁺ value |
| Amine Nitrogen (N-H) | Prone to electrophilic attack | High f⁻ value |
| Alpha-Carbon (C2) | Potentially prone to electrophilic attack (deprotonation) | High f⁻ value |
| Oxygen Atoms | Prone to electrophilic attack (protonation) | High f⁻ value |
Molecular Docking and Simulation Studies for Receptor/Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as a morpholine derivative, might interact with the active site of a biological target like a protein or enzyme. nih.govscispace.com
In a typical docking study involving a compound like this compound, the molecule would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (or binding energy) for numerous possible conformations and orientations of the ligand. nih.gov The results can predict the most stable binding mode and quantify the strength of the interaction.
Studies on various morpholine-containing compounds have demonstrated their ability to form key interactions within enzyme active sites. scispace.comscispace.com For this compound, the expected interactions would include:
Hydrogen Bonding : The N-H group can act as a hydrogen bond donor to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in the protein. The carbonyl and ether oxygens can act as hydrogen bond acceptors from donor residues (e.g., Arg, Lys, His, or a backbone N-H).
Hydrophobic Interactions : The ethyl group and the aliphatic carbons of the morpholine ring can engage in favorable hydrophobic or van der Waals interactions with nonpolar residues (e.g., Leu, Val, Ile, Phe) in the binding pocket.
Electrostatic Interactions : The polar nature of the ester and amine groups can lead to favorable electrostatic interactions with charged or polar residues.
These computational predictions provide a structural hypothesis for the molecule's biological activity, guiding the design and synthesis of more potent and selective analogs. scispace.com
Applications of Ethyl Morpholine 2 Carboxylate As a Synthetic Building Block
Synthesis of Chiral Pharmaceuticals and Bioactive Molecules
The chiral nature of ethyl morpholine-2-carboxylate allows for its use in the enantioselective synthesis of various pharmaceuticals, where specific stereochemistry is often essential for therapeutic efficacy.
Dopamine (B1211576) D4 Receptor Antagonists
The dopamine D4 receptor (D4R) is a G-protein coupled receptor implicated in several neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse. weebly.comvanderbilt.edu Consequently, the development of selective D4R antagonists is an active area of research.
The chiral morpholine (B109124) scaffold, accessible from this compound, is a key component in a class of potent and selective D4R antagonists. weebly.comvanderbilt.edu Research has shown that the (S)-enantiomer of these morpholine-based compounds is responsible for the desired biological activity. weebly.com A significant compound, ML398, emerged from these studies as a potent and selective D4R antagonist. weebly.comvanderbilt.edu Further structure-activity relationship (SAR) studies led to the synthesis of a series of chiral alkoxymethyl morpholine analogs. weebly.comnih.gov By replacing the ethyl linker with a hydroxymethyl group, researchers were able to explore a wider range of chemical diversity. weebly.com This led to the identification of even more potent compounds, such as 5y , which exhibited a Ki value of 3.3 nM. weebly.com These antagonists show high selectivity for the D4 receptor over other dopamine receptor subtypes. weebly.comnih.gov
Antitubercular Agents and Indolizine Derivatives
Tuberculosis remains a significant global health threat, necessitating the development of new and effective antitubercular drugs. nih.gov this compound has been utilized in the synthesis of novel compounds with potential activity against Mycobacterium tuberculosis.
One approach involves the synthesis of morpholino-indolizine derivatives. researchgate.netresearchgate.net These compounds are synthesized by reacting 4-morpholino pyridinium (B92312) salts with electron-deficient acetylenes. researchgate.net A series of these derivatives were screened for their activity against the H37Rv strain of M. tuberculosis, showing activity in the micromolar range. researchgate.net Indolizine-containing molecules are of significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netijettjournal.org
Precursors for Antitumor and HIV-Protease Inhibiting Compounds
The morpholine ring is a common structural motif in compounds developed for oncology and virology. mdpi.comnih.gov this compound serves as a precursor for the synthesis of various heterocyclic systems with potential antitumor and HIV-protease inhibiting activities. google.com
In the context of cancer research, morpholinylchalcones have been synthesized and used as building blocks for more complex heterocyclic systems like pyrido[2,3-d]pyrimidin-4(1H)-ones. mdpi.comresearchgate.net Some of these compounds have shown promising in vitro activity against human cancer cell lines. researchgate.net
For HIV research, the morpholine scaffold is used to design novel HIV protease inhibitors. nih.govnih.govresearchgate.net HIV protease is a critical enzyme for viral replication, and its inhibition leads to the production of non-infectious viral particles. google.comdiva-portal.org Morpholine-containing inhibitors have been designed to interact with the catalytic aspartate residues in the enzyme's active site. nih.govresearchgate.net Some of these inhibitors have demonstrated potent activity against both wild-type and drug-resistant HIV-1 variants. nih.gov
Synthesis of Reboxetine (B1679249) Analogues
Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) used for the treatment of depression. nih.gov The morpholine core is a key structural feature of reboxetine and its analogues. nih.govresearchgate.net this compound is a valuable starting material for the enantioselective synthesis of these compounds.
Enzyme-catalyzed kinetic resolution of racemic N-Boc-morpholine-2-carboxylic acid esters can provide access to both (R)- and (S)-enantiomers with high enantiomeric excess. researchgate.net These chiral building blocks are then converted into reboxetine analogues. researchgate.net The development of efficient synthetic routes has been crucial for exploring the structure-activity relationships of these compounds and identifying novel NRIs with improved potency and selectivity. nih.gov
Development of Peptidomimetics and Enzyme Inhibitors
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. wjarr.com The morpholine scaffold, derived from this compound, is used in the design of peptidomimetics and other enzyme inhibitors. academie-sciences.fr
Morpholin-3-ones, which are δ-lactams, are considered isosteric peptide analogs and have been used as peptidomimetics. academie-sciences.fr These structures can be synthesized from the reaction of diglycolic anhydride (B1165640) with imines. academie-sciences.fr The resulting morpholin-2-carboxylic acid derivatives can be further modified to create compounds with potential biological activity, such as inhibiting enzymes like angiotensin-converting enzyme (ACE). academie-sciences.frscholarsresearchlibrary.com The morpholine ring helps to constrain the peptide backbone, which can lead to increased receptor affinity and selectivity. wjarr.com
Role in the Preparation of Advanced Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent precursor for the construction of complex, fused heterocyclic systems. The secondary amine and the ester group can participate in various intramolecular and intermolecular reactions to form new rings.
Researchers have utilized morpholine derivatives in multicomponent reactions to create elaborate molecular architectures. For instance, one-pot, three-component reactions involving aminopyrimidines, aldehydes, and β-ketoesters have been employed to yield substituted ethyl carboxylates, which are precursors to fused systems like pyrimido[1,6-a]pyrimidines. rsc.org The morpholine moiety can be introduced into such complex scaffolds, highlighting the utility of its derivatives as key intermediates. lookchem.comjchr.org
Furthermore, annulation strategies using vinyl sulfonium (B1226848) salts have proven effective for the synthesis of 6- and 7-membered heterocyclic compounds, including morpholines and their fused benzoxazepine analogues. bris.ac.uk This methodology involves the reaction of amino alcohols with a reagent that generates a vinyl sulfonium salt in situ, leading to an efficient cyclization process. bris.ac.uk Diastereoselective syntheses starting from α-formyl carboxylates and tosyl-oxazetidine have also been developed to produce morpholine hemiaminals, which are versatile intermediates for conformationally rigid morpholine congeners. acs.org These methods demonstrate the capacity of the morpholine framework, originating from precursors like this compound, to be integrated into larger, polycyclic systems with significant pharmacological potential. researchgate.netclockss.org
| Heterocyclic System | Synthetic Approach | Significance of Morpholine Precursor | Reference |
|---|---|---|---|
| Fused Pyrimidines | Multicomponent Reactions | Acts as a key building block providing the morpholine ring within a larger heterocyclic framework. | rsc.orgjchr.org |
| Substituted Morpholines | Diastereoselective synthesis from α-formyl carboxylates | Serves as the core structure for creating conformationally rigid and functionally diverse morpholine derivatives. | acs.org |
| Benzoxazepines | Annulation with vinyl sulfonium salts | The amino alcohol functionality within the morpholine precursor enables ring expansion to form seven-membered fused systems. | bris.ac.uk |
Application in Asymmetric Catalysis and Chiral Auxiliaries
The presence of a stereogenic center at the C-2 position makes this compound and its derivatives valuable tools in asymmetric synthesis. When used in an enantiomerically pure form, it can act as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. beilstein-journals.org This strategy relies on the chiral auxiliary to create a diastereomeric intermediate that favors the formation of one enantiomer over the other in subsequent transformations. beilstein-journals.orgbeilstein-journals.org
Derivatives of morpholine-2-carboxylic acid have been successfully employed as chiral auxiliaries in various asymmetric reactions, including alkylations and cycloadditions. sfu.ca For example, N-substituted chiral morpholines can effectively control the facial selectivity of reactions on an attached substrate. Once the desired stereochemistry is established, the auxiliary can be cleaved and recovered. beilstein-journals.org
In addition to their role as auxiliaries, chiral morpholine derivatives are used to synthesize ligands for transition metal-catalyzed asymmetric reactions. acs.org Chiral ligands coordinate to a metal center (e.g., Iridium, Palladium, Ruthenium) to create a chiral catalytic environment that can induce high enantioselectivity in reactions such as asymmetric hydrogenation. acs.org The synthesis of enantiomerically pure morpholine-2-carboxylic acids, often achieved through enzyme-catalyzed kinetic resolution, is a key step in accessing these valuable chiral building blocks for applications in drug synthesis and catalysis. researchgate.net
| Asymmetric Application | Role of Morpholine Derivative | Example Reaction Type | Reference |
|---|---|---|---|
| Chiral Auxiliary | Directs the stereochemical outcome of a reaction on a covalently attached substrate. | Alkylation, Diels-Alder Reaction | beilstein-journals.orgsfu.ca |
| Chiral Ligand Synthesis | Serves as a chiral backbone for ligands used in metal-catalyzed reactions. | Asymmetric Hydrogenation | acs.org |
| Enantioselective Synthesis | Used as a key chiral starting material for the synthesis of complex target molecules. | Synthesis of Reboxetine Analogs | researchgate.net |
Contributions to Agrochemical and Material Science Synthesis
Agrochemicals
The morpholine scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of systemic fungicides. atamankimya.comatamankimya.com Several commercially important fungicides used on cereal crops, such as fenpropimorph (B1672530) and tridemorph, are morpholine derivatives. atamankimya.commanualfitosanitario.com These compounds function by inhibiting sterol biosynthesis in fungi. manualfitosanitario.comfrac.info this compound serves as a valuable building block for synthesizing these and other complex agrochemicals. lookchem.com The ability to functionalize both the nitrogen atom and the carboxylate group allows for the systematic modification of the molecule to optimize biological activity, selectivity, and pharmacokinetic properties. The synthesis of N-methylmorpholine, another important chemical intermediate, further highlights the utility of the morpholine core in creating products for the agrochemical sector. asianpubs.org
Material Science
In material science, this compound and its parent acid are valuable monomers for the synthesis of functional polymers. The presence of both an amine and a carboxyl (or ester) functionality allows them to be used in step-growth polymerizations to create poly(ester amides). researchgate.net These polymers are of significant interest because they combine the properties of polyesters and polyamides and are often biodegradable, making them suitable for biomedical applications. researchgate.netacs.org
Morpholine-2,5-dione (B184730) derivatives, which can be synthesized from α-amino acids and subsequently from precursors like this compound, are used as monomers in ring-opening polymerizations to produce polydepsipeptides. acs.org These materials are biodegradable and have potential applications in drug delivery and tissue engineering. Furthermore, functional groups can be incorporated into the polymer structure, for example, by using morpholine-functionalized cyclic carbonates, to create materials with specific properties, such as the ability to sequester metal ions. bibliotekanauki.pl
| Field | Application | Role of this compound | Reference |
|---|---|---|---|
| Agrochemicals | Synthesis of Fungicides (e.g., Fenpropimorph) | Serves as a key heterocyclic building block for the active ingredient. | atamankimya.commanualfitosanitario.com |
| Material Science | Monomer for Poly(ester amides) | Participates in polycondensation reactions via its amine and ester/acid groups. | researchgate.net |
| Material Science | Precursor to Polydepsipeptides | Used to synthesize morpholine-2,5-dione monomers for ring-opening polymerization. | acs.org |
| Material Science | Functional Polymers | Precursor for monomers used to create polymers with specific functionalities, like ion sequestration. | bibliotekanauki.plvt.edu |
Structure Activity Relationship Sar and Design Principles for Ethyl Morpholine 2 Carboxylate Derivatives
Influence of Stereochemistry on Biological Activity and Binding Modes
Stereochemistry is a critical determinant of the pharmacological activity of chiral drugs, as enantiomers can exhibit different interactions with biological targets. nih.gov For morpholine (B109124) derivatives, the spatial arrangement of substituents significantly influences their binding affinity and biological response. nih.govrjptonline.org
Research has consistently shown that the biological activity of chiral morpholine derivatives is highly dependent on their stereoisomeric form. For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives designed as monoamine reuptake inhibitors, the inhibition of serotonin (B10506) and noradrenaline reuptake was found to be a direct function of the compound's stereochemistry. nih.gov Similarly, studies on nature-inspired compounds like 3-Br-acivicin and its derivatives revealed that only the isomers with the natural (5S, αS) configuration displayed potent antiplasmodial activity, suggesting that stereochemistry governs not only target binding but also cellular uptake mechanisms. nih.gov
Further evidence highlights the importance of specific enantiomers for receptor binding. The trans-isomer of ML-SI3, a TRPML inhibitor, is significantly more active than its cis-counterpart, with the (-)-enantiomer showing a distinct inhibitory profile compared to the (+)-enantiomer. researchgate.net In another example, among four stereoisomers of a novel morpholine analogue with a spiro-piperidine moiety, the (S,R)-configured compounds exhibited the highest binding affinity for tachykinin receptors. rjptonline.org This stereochemical preference underscores the precise three-dimensional fit required for optimal interaction with the biological target.
Table 1: Influence of Stereochemistry on the Activity of Morpholine Derivatives
| Compound Class | Stereochemical Finding | Biological Target/Activity | Reference |
|---|---|---|---|
| 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Activity is a function of (SS) and (RR) stereochemistry. | Serotonin & Noradrenaline Reuptake Inhibition | nih.gov |
| 3-Br-acivicin derivatives | (5S, αS) isomers are significantly more potent. | Antiplasmodial Activity (Plasmodium falciparum) | nih.gov |
| ML-SI3 | The trans-isomer is more active than the cis-isomer; enantiomers have different activity profiles. | TRPML Channel Inhibition | researchgate.net |
| Spiro-piperidine morpholine analogues | (S,R)-stereoisomers showed the highest binding affinities. | Tachykinin Receptors | rjptonline.org |
Rational Design Strategies for Enhanced Bioactivity and Selectivity
Rational drug design for morpholine-containing compounds focuses on optimizing molecular structures to achieve potent and selective interactions with their biological targets. mdpi.com This involves a deep understanding of the target's binding site and the key pharmacophoric features of the ligand. mdpi.commdpi.com
One prominent strategy involves designing molecules that optimize interactions within the active site of a target enzyme or receptor. For example, in the development of mTOR inhibitors, a rational design approach focused on incorporating fluorine/trifluoromethyl-substituted aromatic rings and positioning a morpholine-like group at a specific distance from a tetrahydroquinoline (THQ) core to maximize binding. mdpi.com This strategic placement and substitution pattern significantly enhanced both potency and selectivity. mdpi.com
Another approach involves the systematic modification of a known scaffold to improve its properties. In the creation of antibiotic enhancers, a design strategy included exchanging a piperazine (B1678402) ring for a morpholine ring within an imidazolone (B8795221) core. mdpi.com This modification, combined with changes to a linker and an aromatic moiety, was part of a rational effort to develop adjuvants capable of restoring the activity of existing antibiotics against resistant bacteria. mdpi.com The selection of specific stereoisomers and the targeted modification of aryl and aryloxy ring substituents, based on initial SAR findings, also represent a key rational design principle for achieving selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), or dual SNRIs. nih.gov
Systematic Modifications of the Morpholine Ring and Substituents
Systematic structural modifications of the morpholine ring and its substituents are fundamental to exploring and optimizing the SAR of this class of compounds. sci-hub.semdpi.com These modifications can influence potency, selectivity, and pharmacokinetic properties. sci-hub.senih.gov
The introduction of specific substituents can have a profound impact on biological activity. In a study of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, the addition of highly electron-withdrawing trifluoromethyl groups to an attached benzamide (B126) moiety significantly increased cytotoxic activity against several cancer cell lines. mdpi.com The nature and position of substituents on rings attached to the morpholine scaffold are often crucial. For instance, in a series of morpholine-thiophene hybrid thiosemicarbazones, various electron-rich, electron-deficient, and inductively electron-withdrawing groups on the thiophene (B33073) ring were found to modulate urease inhibitory activity, with a chloro-substituted derivative emerging as the most potent. frontiersin.org
Replacing the morpholine ring itself with other heterocyclic structures is another strategy to probe SAR. In the development of oxazolidinone antibiotics, the morpholine ring of linezolid (B1675486) was replaced with various azole moieties like pyrrole (B145914) and triazole, leading to compounds with expanded activity against certain Gram-negative bacteria. acs.org Further substitution on these new azole rings allowed for a detailed study of their effects on antibacterial activity. acs.org Even subtle changes, such as the addition of a methyl group, can have a significant effect; the so-called "magic methyl" effect was observed to lock the substituents on a morpholine ring in a favorable conformation, leading to a dramatic boost in potency. sci-hub.se
Table 2: Examples of Systematic Modifications and Their Effects
| Base Scaffold | Modification | Effect | Target/Activity | Reference |
|---|---|---|---|---|
| Morpholine-substituted tetrahydroquinoline | Addition of two trifluoromethyl groups to benzamide moiety | Increased cytotoxicity | mTOR Inhibition | mdpi.com |
| Linezolid (contains morpholine) | Replacement of morpholine ring with azole moieties | Expanded antibacterial activity spectrum | Antibacterial | acs.org |
| Morpholine-thiophene thiosemicarbazone | Substitution on the thiophene ring (e.g., with chlorine) | Potent urease inhibition | Urease Inhibition | frontiersin.org |
| General Morpholine Derivative | Addition of a "magic methyl" group | Locked conformation, boosted potency | Mineralocorticoid Receptor (MR) | sci-hub.se |
Effects of Carboxylate Moiety Modifications on Molecular Function
The carboxylate moiety is a common functional group in drug candidates, but it can present challenges related to metabolism, such as the formation of reactive acyl glucuronides, and can limit cell permeability. nih.govhyphadiscovery.com A key strategy in medicinal chemistry is the replacement of the carboxylic acid group with a suitable bioisostere—a different functional group with similar physicochemical properties that can produce a comparable biological effect. nih.govdrughunter.com
This bioisosteric replacement can lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govopenaccessjournals.com For example, SAR studies on a class of biaryl alkyl carboxylic acid derivatives with antischistosomal activity revealed that replacing the carboxylic acid with various amides, including a morpholine amide, resulted in compounds with potent activity and no cytotoxicity. nih.gov
A variety of functional groups are used as non-classical bioisosteres for carboxylic acids. One of the most common is the 5-substituted 1H-tetrazole ring, which is found in numerous FDA-approved drugs. drughunter.comopenaccessjournals.com Tetrazoles have acidity comparable to carboxylic acids but offer greater metabolic stability and can enhance binding affinity through different interactions. drughunter.comacs.org Other bioisosteres include hydroxamic acids and N-acylsulfonamides. nih.govhyphadiscovery.com The choice of a bioisostere is highly context-dependent, and the outcome cannot always be predicted, but it represents a powerful strategy for overcoming the liabilities associated with the carboxylate group. nih.govdrughunter.com
Table 3: Common Bioisosteres for Carboxylic Acids
| Bioisostere | Key Properties | Example Application | Reference |
|---|---|---|---|
| Tetrazole | Acidity (pKa ~4.5–4.9) similar to carboxylic acids; metabolically more stable; can improve potency. | Losartan (AT1 receptor antagonist) | drughunter.comopenaccessjournals.com |
| Hydroxamic Acid | Moderately acidic (pKa ~8–9); strong metal-chelating properties. | β₃-adrenergic receptor agonists | nih.gov |
| N-Acylsulfonamide | Ionizable group used to replace carboxylic acids to mitigate metabolic issues. | General drug design | hyphadiscovery.com |
| Carboxylic Amides | Neutral or weakly basic; can form different hydrogen bond interactions. | Antischistosomal biaryl derivatives | nih.gov |
Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Dynamics Simulations)
Computational methods are indispensable tools in modern drug discovery for elucidating SAR, guiding the design of new compounds, and understanding ligand-target interactions at a molecular level. mdpi.compensoft.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to identify statistical relationships between the chemical structures of a series of compounds and their biological activities. pensoft.net By building mathematical models, QSAR can predict the activity of new molecules and highlight the physicochemical properties (descriptors) that are most important for activity. pensoft.netnih.gov For example, a QSAR study on morpholine-containing thiazole (B1198619) derivatives identified that properties like polarization, dipole moment, lipophilicity, and molecular size had the most significant effect on antioxidant activity. pensoft.net In another study, 3D-QSAR was used to define three-dimensional pharmacophores for the inhibition of multiple enzymes relevant to Alzheimer's disease, providing a roadmap for designing multi-target ligands. nih.gov
Molecular Docking and Molecular Dynamics (MD) Simulations provide insights into how a ligand binds to its target protein. Docking predicts the preferred orientation of a molecule within a binding site, while MD simulations model the dynamic behavior of the ligand-protein complex over time, assessing its stability. mdpi.com These methods were used to study morpholine-substituted tetrahydroquinoline derivatives, where docking highlighted strong binding interactions with the mTOR active site, and MD simulations confirmed the stability of these interactions. mdpi.com Similarly, docking studies of a potent morpholine-thiophene urease inhibitor revealed a strong binding affinity for the enzyme's active site, corroborating the experimental results. frontiersin.org These computational approaches allow researchers to visualize and analyze molecular interactions, providing a rational basis for designing more effective and selective inhibitors. mdpi.comnih.gov
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Methodologies
The synthesis of morpholine (B109124) derivatives, including ethyl morpholine-2-carboxylate, is an area of continuous investigation. Traditional methods often involve multiple steps and the use of hazardous reagents. organic-chemistry.orgchemrxiv.org Current research focuses on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
One promising approach involves the use of ethylene (B1197577) sulfate (B86663) and tBuOK for the conversion of 1,2-amino alcohols to morpholines in a one or two-step, redox-neutral process. organic-chemistry.org This method is scalable and utilizes inexpensive reagents, making it a greener alternative to traditional syntheses that often employ chloroacetyl chloride and require hydride reductions. organic-chemistry.orgchemrxiv.org Another innovative, metal-free, one-pot strategy describes the synthesis of 2-substituted morpholines from aziridines using an inexpensive ammonium (B1175870) persulfate salt as an oxidant at room temperature. beilstein-journals.org
Researchers are also exploring gold-catalyzed cyclization reactions to produce morpholine derivatives with high yields under mild conditions. Furthermore, diastereoselective protocols are being developed to synthesize specific stereoisomers of substituted morpholine-2-carboxylic esters, which is crucial for developing drugs with improved selectivity. acs.org The optimization of reaction conditions, such as catalyst selection and temperature control, remains a key aspect of improving yield and purity.
Table 1: Comparison of Synthetic Methodologies for Morpholine Derivatives
| Method | Reagents | Advantages | Disadvantages |
| Traditional Annulation | 1,2-amino alcohols, chloroacetyl chloride | Well-established | Multiple steps, use of hazardous reagents, waste generation |
| Ethylene Sulfate Method | 1,2-amino alcohols, ethylene sulfate, tBuOK | One or two steps, redox-neutral, inexpensive reagents, environmentally friendly | Substrate scope may be dependent on the 1,2-amino alcohol structure |
| Aziridine (B145994) Ring Opening | Aziridines, ammonium persulfate | Metal-free, one-pot, inexpensive oxidant | Limited to the synthesis of 2-substituted and 2,3-disubstituted morpholines |
| Gold-Catalyzed Cyclization | --- | High yields, mild conditions | Use of a precious metal catalyst |
Exploration of New Biological Targets and Therapeutic Applications
Derivatives of this compound have shown a broad spectrum of biological activities, including anticancer and antimicrobial properties. The morpholine moiety is often used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing factors like solubility and brain permeability. acs.orgnih.gov
Future research will likely focus on exploring new biological targets for these compounds. For instance, morpholine derivatives are being investigated as inhibitors of enzymes like PI3K and mTOR, which are implicated in cancer. nih.gov There is also significant interest in their potential as treatments for central nervous system (CNS) disorders, with some morpholine-containing drugs already on the market as anxiolytics and antidepressants. acs.org The ability of the morpholine ring to interact with various receptors and enzymes makes it a valuable scaffold for designing novel therapeutics for neurodegenerative diseases like Parkinson's. acs.org
Studies have shown that certain morpholine derivatives exhibit significant antitumor activity against various cancer cell lines, including lung and liver cancer. mdpi.com The development of novel analogues continues to be a key area of research, with a focus on improving potency and selectivity. sciforum.netresearchgate.net For example, modifications to the morpholine ring and the addition of different functional groups can significantly impact the biological activity of the resulting compounds.
Advanced Computational Modeling and Machine Learning Integration in Molecular Design
Computational tools are playing an increasingly important role in the design and development of new drugs based on the this compound scaffold. Molecular docking studies, for instance, are used to predict how these compounds will bind to their biological targets. vulcanchem.comresearchgate.netasianpubs.org This allows researchers to design molecules with improved binding affinity and selectivity.
Advanced computational techniques like free-energy perturbation (FEP) and quantitative structure-activity relationship (QSAR) modeling are also being employed. FEP can predict changes in binding affinity resulting from modifications to the compound's structure, while QSAR can correlate the electronic properties of substituents with their inhibitory potency. These computational approaches help to streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.
Machine learning algorithms are also being integrated into the molecular design process. These algorithms can analyze large datasets of chemical structures and biological activities to identify patterns and predict the properties of new, unsynthesized compounds. This can accelerate the discovery of novel this compound derivatives with desired therapeutic effects.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are becoming increasingly important in the synthesis of pharmaceuticals. biosynce.com This involves developing methods that reduce waste, use less hazardous substances, and are more energy-efficient.
As mentioned earlier, the use of ethylene sulfate as a reagent for morpholine synthesis is a significant step towards a greener process. organic-chemistry.orgthieme-connect.com This method avoids the use of toxic reagents and reduces the number of synthetic steps, thereby minimizing waste. chemrxiv.org Researchers are also investigating the use of microwave-assisted synthesis, which can often reduce reaction times and improve yields. acs.org
The development of one-pot synthetic protocols is another key aspect of green chemistry, as it reduces the need for purification of intermediates and minimizes solvent usage. beilstein-journals.org The ultimate goal is to develop synthetic routes to this compound and its derivatives that are not only efficient and cost-effective but also environmentally sustainable.
Multicomponent Reactions and Combinatorial Chemistry in Derivative Library Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a powerful tool for generating chemical diversity. These reactions are highly efficient and can be used to create large libraries of related compounds in a short amount of time.
The development of MCRs for the synthesis of morpholine derivatives is an active area of research. For example, a one-pot reaction involving an imine formation followed by cyclization and oxidation has been used to synthesize substituted pyrrolo[1,2-a]quinoxalines. mdpi.com
Combinatorial chemistry, often coupled with high-throughput screening, allows for the rapid synthesis and evaluation of large libraries of compounds. nih.gov This approach has been used to generate a diverse library of morpholine derivatives for use in general screening. nih.gov By combining MCRs and combinatorial chemistry, researchers can efficiently explore the chemical space around the this compound scaffold to identify new compounds with valuable biological activities. The generation of diverse libraries of morpholine peptidomimetics is also being explored through diversity-oriented synthesis. frontiersin.orgnih.gov
Q & A
Q. What are the established synthetic routes for ethyl morpholine-2-carboxylate, and how can reaction conditions be optimized for reproducibility?
this compound is typically synthesized via nucleophilic substitution or ring-closing reactions involving morpholine precursors. For example, alkylation of morpholine-2-carboxylic acid derivatives with ethyl chloroformate under basic conditions (e.g., triethylamine) is a common method. Optimization requires monitoring reaction kinetics, adjusting solvent polarity (e.g., dichloromethane vs. THF), and controlling temperature to minimize side products like over-alkylation . Purity can be verified using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks).
Q. Which analytical techniques are most effective for characterizing this compound, and how should data inconsistencies be addressed?
Key techniques include:
- NMR : Confirm regiochemistry via H and C chemical shifts (e.g., morpholine ring protons at δ 3.5–4.0 ppm).
- IR : Validate carbonyl stretching frequencies (~1700 cm) and morpholine ring vibrations.
- Mass Spectrometry : Compare experimental [M+H] values with theoretical molecular weights. Discrepancies in spectral data may arise from tautomerism or residual solvents. Cross-validate with X-ray crystallography (if crystalline) or replicate syntheses .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicological data may be limited, extrapolate from morpholine derivatives:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Conduct reactions in fume hoods due to potential volatile byproducts.
- Store under inert atmosphere to prevent hydrolysis. Refer to structural analogs in toxicological databases (e.g., organoheterocyclic amines) for hazard classification .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity or stability of this compound in novel reaction environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and transition states. For instance, exact-exchange functionals improve accuracy in predicting carbonyl group reactivity, enabling identification of nucleophilic/electrophilic sites . Validate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Conflicting bioactivity results often stem from assay variability (e.g., cell line differences) or impurities. Mitigate by:
- Standardizing assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity.
- Meta-analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., ethyl ester vs. methyl analogs) with activity trends.
Q. What methodological frameworks support the integration of this compound into multi-step synthetic pathways (e.g., peptidomimetics)?
Design workflows using retrosynthetic analysis:
- Step 1 : Identify key functional groups (e.g., ester for hydrolysis to carboxylic acid).
- Step 2 : Optimize orthogonal protecting groups (e.g., Boc for amines) to prevent side reactions.
- Step 3 : Monitor intermediates via LC-MS and adjust coupling reagents (e.g., EDC/HOBt for amide bonds). Document yield and enantiomeric excess (if applicable) at each stage .
Data Presentation and Reproducibility
Q. How should researchers present and statistically validate data on this compound’s physicochemical properties?
- Tables : Include melting points (±0.5°C), solubility (mg/mL in common solvents), and partition coefficients (logP).
- Figures : Use scatter plots for SAR trends or Arrhenius plots for thermal stability.
- Statistical rigor : Report mean ± SD (n ≥ 3) and apply t-tests for comparative studies. Raw data should be archived in appendices or repositories .
Q. What ethical and documentation standards apply to publishing research on this compound?
- Disclose synthetic yields, purification methods, and characterization data comprehensively.
- Adhere to IUPAC nomenclature and cite crystallographic data (CCDC deposition numbers).
- Address potential conflicts of interest (e.g., funding sources) and comply with journal-specific guidelines for supplemental materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
